Benzyl-(2,6-dichloro-pyridin-4-yl)-amine
CAS No.:
Cat. No.: VC16503496
Molecular Formula: C12H10Cl2N2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Cl2N2 |
|---|---|
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | N-benzyl-2,6-dichloropyridin-4-amine |
| Standard InChI | InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
| Standard InChI Key | DUTQVASSZKFZPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=NC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl-(2,6-dichloro-pyridin-4-yl)-amine consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a benzylamine group at the 4-position. The planar pyridine ring contributes to aromatic stability, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the para position. The benzyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions .
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from predictive models :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 253.13 g/mol |
| Density | |
| Boiling Point | 408.8 \pm 40.0 \, ^\circ\text{C} |
| pKa |
The low pKa indicates weak basicity, consistent with the electron-withdrawing effects of the chlorine atoms reducing amine proton affinity. The high boiling point aligns with strong dipole-dipole interactions and possible hydrogen bonding via the amine group .
Synthesis and Manufacturing
Proposed Synthetic Routes
Although no explicit synthesis for Benzyl-(2,6-dichloro-pyridin-4-yl)-amine is documented, two plausible pathways can be inferred from analogous reactions:
Challenges and Optimization
Physicochemical and Stability Profile
Solubility and Partitioning
The compound’s solubility is likely limited in water due to its aromatic and nonpolar benzyl group. Predicted logP (octanol-water partition coefficient) values estimated at suggest moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
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